N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxy-5-methylphenyl group and a propyl group at the nitrogen atoms. It has garnered interest in various fields due to its potential pharmacological properties and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2-methoxy-5-methylphenyl Group: The piperazine ring is then reacted with 2-methoxy-5-methylphenyl halide in the presence of a base such as potassium carbonate to introduce the 2-methoxy-5-methylphenyl group.
Introduction of the Propyl Group: The final step involves the alkylation of the piperazine nitrogen with propyl halide under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-methoxy-5-methylbenzoic acid.
Reduction: Formation of N-(2-methoxy-5-methylphenyl)-4-propylpiperazine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving neurotransmitters.
Medicine: Explored for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and influencing physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(2-methoxy-5-methylphenyl)acetamide
- N-(2-methoxy-5-methylphenyl)nonanamide
- N-(2-methoxy-5-methylphenyl)benzenesulfonamide
Comparison: N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities, metabolic stability, and biological activities, making it a valuable compound for targeted research and therapeutic applications.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-4-7-18-8-10-19(11-9-18)16(20)17-14-12-13(2)5-6-15(14)21-3/h5-6,12H,4,7-11H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZBXAPDXSDDEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=C(C=CC(=C2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.